molecular formula C14H21NO4S B230194 N-[(4-isopropylphenyl)sulfonyl]valine

N-[(4-isopropylphenyl)sulfonyl]valine

Cat. No. B230194
M. Wt: 299.39 g/mol
InChI Key: WYZNKRIYZKWEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-isopropylphenyl)sulfonyl]valine, also known as Val-4-IPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

N-[(4-isopropylphenyl)sulfonyl]valine functions as an irreversible inhibitor of enzymes that contain a cysteine residue in their active site. The sulfonyl group of N-[(4-isopropylphenyl)sulfonyl]valine reacts with the thiol group of the cysteine residue, forming a covalent bond and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
N-[(4-isopropylphenyl)sulfonyl]valine has been shown to have specific effects on various enzymes and proteins. For example, N-[(4-isopropylphenyl)sulfonyl]valine has been shown to inhibit the activity of cathepsin B and calpain, which are involved in protein degradation and cellular signaling. N-[(4-isopropylphenyl)sulfonyl]valine has also been shown to selectively label cysteine-containing proteins, allowing for their identification and characterization.

Advantages And Limitations For Lab Experiments

One advantage of N-[(4-isopropylphenyl)sulfonyl]valine is its specificity for cysteine-containing enzymes and proteins, allowing for targeted inhibition and labeling. However, N-[(4-isopropylphenyl)sulfonyl]valine can also have off-target effects on other enzymes and proteins that contain cysteine residues, which can complicate data interpretation. Additionally, N-[(4-isopropylphenyl)sulfonyl]valine can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for N-[(4-isopropylphenyl)sulfonyl]valine research. One direction is the development of more selective and potent inhibitors that can target specific cysteine-containing enzymes and proteins. Another direction is the application of N-[(4-isopropylphenyl)sulfonyl]valine in vivo to study the role of cysteine residues in disease processes and protein function. Additionally, N-[(4-isopropylphenyl)sulfonyl]valine could be used in combination with other inhibitors and labeling techniques to gain a more comprehensive understanding of protein function and regulation.

Synthesis Methods

N-[(4-isopropylphenyl)sulfonyl]valine can be synthesized through a multistep process involving the reaction of 4-isopropylbenzenesulfonyl chloride with L-valine in the presence of a base. The resulting product can then be purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-[(4-isopropylphenyl)sulfonyl]valine has been extensively studied for its potential applications in various fields such as drug discovery, proteomics, and chemical biology. In drug discovery, N-[(4-isopropylphenyl)sulfonyl]valine has been shown to inhibit the activity of various enzymes such as cathepsin B and calpain, which are involved in various disease processes such as cancer and neurodegenerative disorders. N-[(4-isopropylphenyl)sulfonyl]valine has also been used as a tool in proteomics research to selectively label and identify cysteine-containing proteins. Additionally, N-[(4-isopropylphenyl)sulfonyl]valine has been used in chemical biology research to study the role of cysteine residues in protein function and regulation.

properties

Product Name

N-[(4-isopropylphenyl)sulfonyl]valine

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

3-methyl-2-[(4-propan-2-ylphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C14H21NO4S/c1-9(2)11-5-7-12(8-6-11)20(18,19)15-13(10(3)4)14(16)17/h5-10,13,15H,1-4H3,(H,16,17)

InChI Key

WYZNKRIYZKWEKN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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